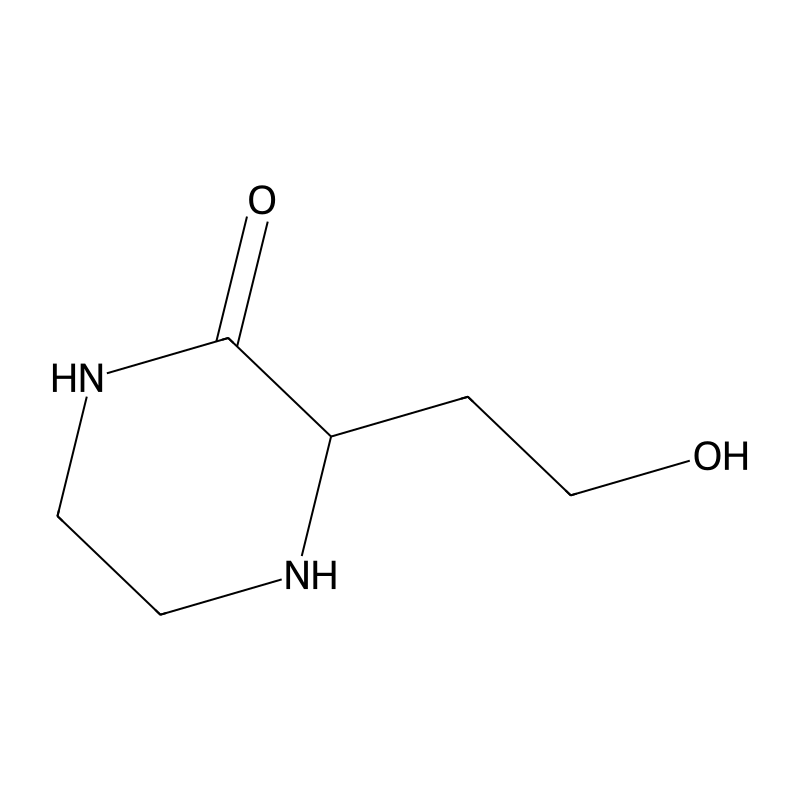3-(2-Hydroxyethyl)piperazin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Building Block for Drug Discovery:
The piperazine ring is a common scaffold found in many biologically active molecules, including several FDA-approved drugs []. 3-(2-Hydroxyethyl)piperazin-2-one, with its readily modifiable functional groups, could serve as a valuable building block for the synthesis of novel drug candidates. Researchers can potentially explore its use in the development of new medications for various therapeutic areas.
3-(2-Hydroxyethyl)piperazin-2-one is a piperazine derivative characterized by the presence of a hydroxyethyl group at the third position of the piperazine ring. Its molecular formula is CHNO, and it features a cyclic structure that contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.
- Alkylation Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for alkylation with various electrophiles.
- Condensation Reactions: 3-(2-Hydroxyethyl)piperazin-2-one can react with carbonyl compounds to form imines or other derivatives.
- Phosphorylation: Similar to other piperazine derivatives, it can react with phosphonates under specific conditions to yield phosphonate derivatives, which may have biological significance .
Research indicates that 3-(2-Hydroxyethyl)piperazin-2-one exhibits various biological activities:
- Neuroleptic Effects: It is utilized as an intermediate in the synthesis of neuroleptic agents, which are important in treating psychiatric disorders .
- Antimicrobial Properties: Some studies suggest that piperazine derivatives possess antimicrobial activity, making them candidates for further pharmacological development .
- Enzyme Interactions: The compound has been shown to interact with various enzymes and proteins, potentially influencing biochemical pathways.
Several methods exist for synthesizing 3-(2-Hydroxyethyl)piperazin-2-one:
- Reductive Alkylation: This method involves the reaction of piperazine with hydroxyacetaldehyde under reductive conditions, often using catalysts such as Raney nickel. The process typically yields high conversion rates and selectivity .
- Intermolecular Dehydration Condensation: A method involving piperazine and hydroxyacetaldehyde, where dehydration occurs in the presence of a catalyst, resulting in 3-(2-Hydroxyethyl)piperazin-2-one with good yields .
- Biocatalytic Approaches: Recent advancements have introduced biocatalytic methods utilizing specific enzymes to synthesize piperazine derivatives from diamines and dicarbonyls, providing a more environmentally friendly option .
The primary applications of 3-(2-Hydroxyethyl)piperazin-2-one include:
- Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting neurological conditions.
- Chemical Research: The compound is studied for its potential use in developing new therapeutic agents due to its unique structural properties.
Interaction studies have demonstrated that 3-(2-Hydroxyethyl)piperazin-2-one can engage with multiple biological targets:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes .
Several compounds share structural similarities with 3-(2-Hydroxyethyl)piperazin-2-one. These include:
Uniqueness
3-(2-Hydroxyethyl)piperazin-2-one is unique due to its combination of a hydroxyethyl group and a carbonyl functional group on the piperazine ring. This configuration enhances its reactivity compared to simpler analogs and provides specific interactions with biological targets that are not present in other similar compounds.








